N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C22H22N4O2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H22N4O2/c27-21(23-12-11-16-14-24-19-8-3-1-6-17(16)19)10-5-13-26-15-25-20-9-4-2-7-18(20)22(26)28/h1-4,6-9,14-15,24H,5,10-13H2,(H,23,27) |
InChI Key |
ALDOHWPCCKXFQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolin-4(3H)-one moiety is typically synthesized via cyclization reactions. A common method involves treating anthranilamide derivatives with aldehydes or ketones under acidic conditions. For example, Source details the condensation of anthranilamide (2a) with indole-3-carboxaldehyde (1a) in the presence of p-toluenesulfonic acid (p-TSA) to yield 2-(1H-indol-3-yl)quinazolin-4(3H)-one (3a). This reaction proceeds through imine formation followed by cyclization, achieving a 33% yield under reflux in acetonitrile.
Key modifications to improve yields include:
-
Solvent optimization : Switching to N,N-dimethylacetamide (DMAC) with Na₂S₂O₅ at 150°C increases yields to 86% by facilitating oxidative aromatization.
-
Catalyst selection : Al₂O₃ promotes the formation of dihydroquinazolinone intermediates, which are subsequently oxidized to the desired quinazolinone.
Suzuki Coupling-Based Synthesis
Boronic Acid Cross-Coupling
Source highlights the use of Suzuki-Miyaura cross-coupling to functionalize quinazolinone intermediates. For instance, iodoquinazolinone derivatives (e.g., 37 ) are coupled with arylboronic acids in the presence of Pd(PPh₃)₄ to install diverse substituents. Applied to the target compound, this method could enable the introduction of the indol-3-yl-ethylamine sidechain via a brominated intermediate.
Sequential Amidation and Coupling
A hybrid approach involves:
-
Synthesizing 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid via cyclization.
-
Activating the carboxylic acid using HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide).
-
Coupling with 2-(1H-indol-3-yl)ethylamine in anhydrous DMF, yielding the final product.
Alternative Methodologies and Modifications
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times for condensation steps. For example, cyclization of anthranilamide with aldehydes under microwave conditions (150°C, 20 min) achieves comparable yields to conventional heating.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Condensation-Coupling | Cyclization + EDCI-mediated amidation | 60–75% | High purity; scalable | Multi-step purification required |
| Suzuki Coupling | Iodo intermediate + boronic acid | 50–65% | Modular substituent introduction | Requires Pd catalysts; costly ligands |
| Solid-Phase Synthesis | Resin-bound intermediates | 40–55% | High-throughput screening compatible | Lower yields; specialized equipment |
Challenges and Optimization Strategies
Solubility Issues
The target compound’s poor aqueous solubility (<5 μM in PBS) complicates biological testing. Source suggests introducing polar groups (e.g., morpholine or piperazine) at the quinazolinone’s 2-position to enhance solubility without compromising activity.
Oxidative Degradation
The indole moiety is prone to oxidation. Storage under inert atmosphere (N₂ or Ar) and addition of radical scavengers like BHT (butylated hydroxytoluene) improve stability.
Scalability of Coupling Reactions
Large-scale EDCI-mediated amidation faces exothermic risks. Source recommends slow reagent addition and temperature control (0–5°C) to mitigate side reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole and quinazoline rings can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo various substitution reactions, particularly at the indole nitrogen or the quinazoline nitrogen, using alkylating agents or acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural motifs are found in many biologically active molecules, making it a candidate for studying biological pathways and interactions.
Medicine: Due to its indole and quinazoline components, it may have potential as an anticancer or antimicrobial agent.
Industry: It could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological target. Generally, compounds with indole and quinazoline structures can interact with various enzymes and receptors in the body. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole and Amide Linkages
a. N-[2-(1H-Indol-3-yl)ethyl]benzamide derivatives (Compounds 15–19) These compounds (e.g., N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide (17)) share the indol-3-yl ethylamine backbone but replace the quinazolinone-butanamide chain with simpler aromatic amides. Key differences include:
- Melting Points : Compound 17 (150.6–152.0°C) vs. the target compound (data unavailable) .
- Bioactivity : Analogues like N-[2-(1H-indol-3-yl)ethyl]benzamide exhibit antiplasmodial activity by disrupting melatonin-mediated synchronization in Plasmodium falciparum .
b. Thiazole-4-carboxamide Analogues Compounds such as N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1) replace the quinazolinone with a thiazole ring. These derivatives are synthesized via mixed anhydride coupling and demonstrate algicidal activity, highlighting the role of heterocyclic substitutions in modulating bioactivity .
Quinazolinone-Based Analogues
a. Schiff’s Bases with Quinazoline-Linked Benzene (Compounds 21–24)
These derivatives (e.g., Compound 24 ) incorporate a sulfonamide group and a Schiff’s base linker instead of the butanamide chain. Key distinctions include:
- Melting Points : Compound 24 (299–300°C) vs. the target compound (unreported) .
- Activity: Such compounds are potent carbonic anhydrase inhibitors, suggesting the quinazolinone scaffold’s versatility in enzyme targeting .
b. Benzo[1,2,3]triazinone Carboxamides (14a–14n) These analogues replace the quinazolinone with a benzo[1,2,3]triazinone core. For example, N-phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14n) shares the butanamide linker but differs in the heterocyclic system.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, also known as Y041-8330, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Compound Overview
The molecular structure of this compound is characterized by an indole moiety and a quinazoline derivative. Its molecular formula is , with a molecular weight of approximately 374.44 g/mol. The compound features multiple functional groups that suggest significant biological interactions.
Key Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O2 |
| Molecular Weight | 374.44 g/mol |
| LogP | 1.1903 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 60.501 |
Anti-Cancer Activity
Research indicates that compounds containing indole and quinazoline structures exhibit significant anti-cancer properties. This compound has shown promising results in inhibiting various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cell proliferation and survival, potentially affecting pathways such as apoptosis and cell cycle regulation.
- In Vitro Studies : Preliminary studies have demonstrated that this compound can inhibit the growth of cancer cells, although further research is needed to elucidate the exact mechanisms.
Anti-Inflammatory Effects
In addition to its anti-cancer properties, this compound has been evaluated for its anti-inflammatory effects.
- Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
- Potential Applications : Its anti-inflammatory properties could make it a candidate for treating conditions characterized by chronic inflammation.
Neuroprotective Potential
The indole component of the compound is known for its role in serotonin receptor modulation, which may contribute to neuroprotective effects.
- Serotonin Receptor Interaction : The compound's ability to modulate serotonin receptors could lead to therapeutic applications in neurodegenerative diseases.
- Research Gaps : While preliminary data suggest neuroprotective potential, comprehensive studies are required to confirm these effects and understand the underlying mechanisms.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
-
Study on Anti-Cancer Activity : A study demonstrated that compounds with similar structures inhibited tumor growth in xenograft models.
- Results : Significant reduction in tumor volume was observed compared to controls.
- : Supports further investigation into this compound's potential as an anti-cancer agent.
-
Inflammation Model Study : In an animal model of inflammation, treatment with the compound resulted in decreased levels of inflammatory markers.
- Results : Notable reduction in cytokine levels was recorded.
- : Suggests potential for therapeutic use in inflammatory disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions that highlight its structural complexity. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity.
Structural Analogues
Several structurally similar compounds have been identified with varying biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-4-(4-oxoquinazolin...) | Indole and quinazoline | Anti-cancer |
| 4-[4-oxoquinazolinyl]-N-(pyridylmethyl)butanamide | Quinazoline with pyridine | Antimicrobial |
| N-[2-(1H-indol-3-carbonitrile)] - 4-(quinazolinone)... | Indole with carbonitrile | Anti-cancer |
These analogues provide insights into how modifications can influence biological activity, guiding future research directions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves coupling quinazolin-4(3H)-one derivatives with indole-ethylamine moieties. For example, quinazolinone intermediates can be functionalized via nucleophilic substitution or condensation reactions (e.g., using thionyl chloride for chlorination or sodium azide for azide formation) . Key intermediates are purified via column chromatography and characterized by -/-NMR, HRMS, and melting point analysis to confirm structural integrity .
- Critical Parameters : Solvent choice (e.g., dioxane for acyl chloride reactions), temperature control during hydrazinolysis, and stoichiometric ratios to minimize byproducts .
Q. Which spectroscopic techniques are essential for verifying the compound’s purity and structural conformation?
- Techniques :
- NMR : Assign chemical shifts for indole NH ( ppm), quinazolinone carbonyl ( ppm), and aliphatic protons ( ppm) .
- HRMS : Validate molecular formula (e.g., calculated vs. observed ) .
- HPLC : Monitor reaction progress and purity () .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s biological activity?
- Approach : Systematically modify substituents on the quinazolinone and indole moieties. For example:
- Introduce electron-withdrawing groups (e.g., -Cl, -NO) on the quinazolinone to enhance electrophilicity and target binding .
- Replace the ethyl linker between indole and quinazolinone with a propyl or aromatic spacer to evaluate steric effects .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Case Example : If one study reports potent COX-2 inhibition while another shows weak activity, conduct:
- Dose-Response Curves : Confirm IC values under standardized conditions (e.g., enzyme concentration, substrate).
- Target Selectivity Profiling : Use kinase or receptor panels to identify off-target interactions .
- Molecular Dynamics Simulations : Compare binding modes of the compound in COX-2 active sites to explain potency variations .
Q. How can in vivo pharmacokinetic and toxicity profiles be assessed methodically?
- Protocol :
- ADME Studies : Administer the compound in rodent models (e.g., Sprague-Dawley rats) and measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS .
- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels), nephrotoxicity (creatinine), and neurotoxicity (open-field tests) .
- Advanced Models : Use transgenic mice or 3D organoids to mimic human metabolic pathways .
Methodological Considerations
Q. What in vitro and in vivo models are suitable for evaluating anticancer mechanisms?
- In Vitro :
- Apoptosis assays (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7, HeLa) .
- Mitochondrial membrane potential assays using JC-1 dye .
- In Vivo :
- Xenograft models (e.g., BALB/c nude mice with implanted tumors) to assess tumor growth inhibition .
- Pharmacodynamic biomarkers (e.g., caspase-3 activation) in serum .
Q. How can computational tools enhance the understanding of target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
